molecular formula C10H8N2O3 B14440325 ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile CAS No. 75407-73-7

({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile

Cat. No.: B14440325
CAS No.: 75407-73-7
M. Wt: 204.18 g/mol
InChI Key: KNJFLLQBAUNKLI-UHFFFAOYSA-N
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Description

({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile: is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzodioxole ring, which is a fused ring system containing both benzene and dioxole. This compound is of interest due to its potential reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile typically involves the reaction of 2H-1,3-benzodioxole with appropriate reagents to introduce the aminooxy and acetonitrile groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biochemical pathways. Its unique structure allows it to interact with various biological molecules, making it useful in experimental studies.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, potentially leading to the development of new drugs or treatments.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

    Vinyl Chloride: Known for its use in the production of polyvinyl chloride (PVC).

    Indole Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.

Uniqueness: What sets ({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile apart is its unique benzodioxole structure combined with the aminooxy and acetonitrile groups

Properties

CAS No.

75407-73-7

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylideneamino)oxyacetonitrile

InChI

InChI=1S/C10H8N2O3/c11-3-4-15-12-6-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,4,7H2

InChI Key

KNJFLLQBAUNKLI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOCC#N

Origin of Product

United States

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